Cas no 268542-15-0 (Boc-3-Amino-3-(2-naphthyl)propionic Acid)

Boc-3-Amino-3-(2-naphthyl)propionic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenepropanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-
- BOC-(R,S)-3-AMINO-3-(2-NAPHTHYL)PROPIONIC ACID,
- Boc-3-aMino-3-(2-naphthyl)propionic acid
- (R)-Boc-3-(2-naphthyl)-beta-Ala-OH
- Boc-(R)-3-Amino-3-(2-naphthyl)-propionic acid
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
- AB15230
- (S)-Boc-3-(2-naphthyl)-beta-Ala-OH
- BOC-(RS)-3-amino-3-(2-naphthyl)-propionic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid
- 3-(tert-butoxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid
- (R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid; (R)-Boc-3-(2-naphthyl)-beta-Ala-OH; Boc-(R)-3-Amino-3-(2-naphthyl)-propionic acid; (R)-3-(Boc-amino)-3-(2-naphthyl)propionic acid
- 268542-15-0
- A50431
- Boc-(R,S)-3-amino-3-(2-naphthyl)-proponicacid
- EN300-816749
- Boc-(R,S)-3-amino-3-(2-naphthyl)-proponic acid
- Boc-(S)-3-Amino-3-(2-naphthyl)-propionic acid
- AB15169
- 3-tert-Butoxycarbonylamino-3-naphthalen-2-yl-propionic acid
- SCHEMBL13802924
- P-AMINOPHENYLMERCURICACETATE
- CS-0182705
- Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid
- methyl(methyl-9,10-ethano-9(10H)-anthryl)ammoniumchloride
- MFCD02090688
- Boc-3-Amino-3-(2-naphthyl)propionic Acid
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- MDL: MFCD02090688
- Inchi: 1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
- InChI Key: NCQJBPXXRXOIJD-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C1C=CC2C=CC=CC=2C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 315.14700
- Monoisotopic Mass: 315.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.198
- Boiling Point: 508.9°C at 760 mmHg
- Flash Point: 261.6°C
- Refractive Index: 1.586
- PSA: 75.63000
- LogP: 4.27120
Boc-3-Amino-3-(2-naphthyl)propionic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253375-100mg |
BOC-(RS)-3-amino-3-(2-naphthyl)-propionic acid |
268542-15-0 | 98% | 100mg |
¥128 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253375-1g |
BOC-(RS)-3-amino-3-(2-naphthyl)-propionic acid |
268542-15-0 | 98% | 1g |
¥696 | 2023-04-14 | |
eNovation Chemicals LLC | Y1234443-5g |
2-Naphthalenepropanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- |
268542-15-0 | 98% | 5g |
$260 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253375-5g |
BOC-(RS)-3-amino-3-(2-naphthyl)-propionic acid |
268542-15-0 | 98% | 5g |
¥2303 | 2023-04-14 | |
abcr | AB212701-1 g |
3-tert-Butoxycarbonylamino-3-naphthalen-2-yl-propionic acid; . |
268542-15-0 | 1g |
€234.20 | 2023-06-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253375-250mg |
BOC-(RS)-3-amino-3-(2-naphthyl)-propionic acid |
268542-15-0 | 98% | 250mg |
¥299 | 2023-04-14 | |
Chemenu | CM264023-25g |
3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid |
268542-15-0 | 97% | 25g |
$1088 | 2021-06-09 | |
Enamine | EN300-816749-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
268542-15-0 | 95.0% | 5.0g |
$410.0 | 2025-03-21 | |
Enamine | EN300-816749-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
268542-15-0 | 95.0% | 0.5g |
$136.0 | 2025-03-21 | |
Chemenu | CM264023-10g |
3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid |
268542-15-0 | 97% | 10g |
$574 | 2021-06-09 |
Boc-3-Amino-3-(2-naphthyl)propionic Acid Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on Boc-3-Amino-3-(2-naphthyl)propionic Acid
Research Brief on Boc-3-Amino-3-(2-naphthyl)propionic Acid (CAS: 268542-15-0): Recent Advances and Applications
Boc-3-Amino-3-(2-naphthyl)propionic Acid (CAS: 268542-15-0) is a specialized chemical compound widely used in peptide synthesis and medicinal chemistry. This compound, featuring a Boc-protected amino group and a naphthyl side chain, serves as a critical building block for the development of novel therapeutic agents. Recent studies have highlighted its utility in the design of peptidomimetics, enzyme inhibitors, and targeted drug delivery systems. The unique structural properties of this compound, including its aromatic naphthyl group, contribute to enhanced binding affinity and selectivity in biological systems.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the application of Boc-3-Amino-3-(2-naphthyl)propionic Acid in the synthesis of protease inhibitors. The study demonstrated that incorporating this compound into peptide backbones significantly improved inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the nanomolar range. The naphthyl moiety was found to engage in critical π-π stacking interactions with the protease's active site, underscoring the compound's potential in antiviral drug development.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where Boc-3-Amino-3-(2-naphthyl)propionic Acid was utilized to develop small-molecule modulators of G-protein-coupled receptors (GPCRs). The study revealed that derivatives of this compound exhibited high selectivity for the CXCR4 chemokine receptor, a target implicated in cancer metastasis and inflammatory diseases. The researchers attributed this selectivity to the steric and electronic effects of the naphthyl group, which optimized receptor-ligand interactions.
From a synthetic perspective, recent innovations in solid-phase peptide synthesis (SPPS) have streamlined the incorporation of Boc-3-Amino-3-(2-naphthyl)propionic Acid into complex peptide sequences. A 2024 Tetrahedron publication detailed a microwave-assisted SPPS protocol that reduced coupling times and improved yields for naphthyl-containing peptides. This methodological advancement is particularly relevant for high-throughput drug discovery campaigns requiring rapid access to structurally diverse peptide libraries.
Looking ahead, the versatility of Boc-3-Amino-3-(2-naphthyl)propionic Acid continues to inspire novel applications. Ongoing clinical trials are evaluating naphthyl-modified peptides as imaging agents for positron emission tomography (PET), leveraging the compound's ability to enhance blood-brain barrier penetration. Furthermore, computational studies predict that this scaffold could be adapted for protein-protein interaction inhibitors, opening new avenues in targeted cancer therapy. As research progresses, Boc-3-Amino-3-(2-naphthyl)propionic Acid remains a cornerstone in the toolkit of medicinal chemists pursuing next-generation therapeutics.
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